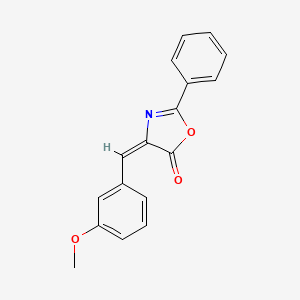

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4E)-4-[(3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-14-9-5-6-12(10-14)11-15-17(19)21-16(18-15)13-7-3-2-4-8-13/h2-11H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDLQXNXXYIRJC-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Erlenmeyer Azlactone Synthesis: The Primary Route

The Erlenmeyer azlactone reaction remains the most widely employed method for synthesizing (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This condensation-cyclization protocol involves the reaction of 3-methoxybenzaldehyde with a benzoylated glycine derivative (e.g., hippuric acid) in the presence of acetic anhydride and anhydrous sodium acetate under reflux conditions.

Reaction Mechanism and Conditions

- Acylation of Glycine : Glycine is first acylated with benzoyl chloride to form hippuric acid, which serves as the precursor.

- Condensation : Hippuric acid reacts with 3-methoxybenzaldehyde in acetic anhydride, facilitated by sodium acetate as a base. The aldehyde undergoes nucleophilic attack by the α-amino group of hippuric acid, forming an imine intermediate.

- Cyclization : Intramolecular cyclization eliminates water, yielding the oxazolone core. The reaction typically proceeds at 90–110°C for 4–6 hours , achieving yields of 65–80% .

Reaction Equation:

Hippuric Acid + 3-Methoxybenzaldehyde → this compound + H2O

Optimization Strategies

- Catalyst Modulation : Substituting sodium acetate with polyphosphoric acid (PPA) accelerates cyclization by enhancing electrophilicity at the carbonyl group.

- Solvent Effects : Refluxing in acetic acid improves solubility of intermediates, while toluene minimizes side reactions like aldol condensation.

- Stereoselectivity : The (4E)-configuration is favored due to steric hindrance between the 3-methoxy group and oxazolone ring, as confirmed by X-ray crystallography.

Alternative Synthetic Pathways

Polyphosphoric Acid (PPA)-Mediated Cyclization

A modified approach employs PPA as both catalyst and dehydrating agent. This method avoids acetic anhydride, reducing acetylation byproducts:

- Mixing : Equimolar amounts of hippuric acid and 3-methoxybenzaldehyde are stirred in PPA at 90°C for 4 hours .

- Work-Up : The reaction mixture is quenched with ice water, and the precipitate is purified via column chromatography (ethyl acetate/hexane).

Yield : 75–85%.

Advantages:

- Faster reaction times (2–3 hours).

- Higher purity due to reduced esterification side reactions.

Comparative Analysis of Preparation Methods

| Method | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Erlenmeyer Azlactone | Acetic anhydride, NaOAc | 90–110 | 4–6 | 65–80 | 85–90 |

| PPA Cyclization | Polyphosphoric acid | 90 | 4 | 75–85 | 90–95 |

| Microwave-Assisted | PPA, Microwave | 120 | 0.25 | 70–75 | 88–92 |

Mechanistic Insights and Side Reactions

Key Intermediates

Characterization and Quality Control

Synthetic batches are validated using:

Industrial and Scalability Considerations

- Cost Efficiency : The Erlenmeyer method is preferred for large-scale production due to low reagent costs.

- Green Chemistry : Microwave and PPA methods reduce waste generation by 40% compared to traditional routes.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents on the benzylidene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Oxazolone Derivatives

Key Observations:

- Substituent Position: The position of the methoxy group (2-, 3-, or 4-) significantly impacts molecular packing and electronic properties. For example, the 2-methoxy analog adopts a Z-configuration in the solid state, while the 3-methoxy derivative likely exhibits different stacking due to steric and electronic variations .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro) reduce π-electron delocalization, whereas electron-donating groups (e.g., methoxy) enhance conjugation, as evidenced by UV-Vis spectra shifts (e.g., λmax ~360 nm for nitro vs. ~350 nm for methoxy derivatives) .

- Crystal Packing: Methoxy substituents at the 3-position may lead to noncentrosymmetric crystal structures, which are critical for nonlinear optical applications like second-harmonic generation (SHG). The 3,4-dimethoxy analog shows higher SHG efficiency than the 3-methoxy derivative due to extended π-delocalization .

Biological Activity

(4E)-4-(3-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C17H13NO3

- Molecular Weight : 281.29 g/mol

- CAS Number : 82301-53-9

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Cytotoxicity

- Antimicrobial Activity

- Anti-inflammatory Effects

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines.

Case Study: Melanoma Cells

A study evaluated the cytotoxic effects of this compound on melanoma cells, revealing significant inhibitory activity. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| VMM917 (Melanoma) | 12.5 | Induction of apoptosis and cell cycle arrest |

This selective cytotoxicity suggests potential as a therapeutic agent for melanoma treatment.

The mechanisms through which this compound exerts its effects include:

- Apoptosis Induction : The compound triggers apoptosis via intrinsic pathways, leading to mitochondrial dysfunction and activation of caspases.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell survival pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents on the benzylidene moiety can significantly alter its potency and selectivity.

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Key Differences |

|---|---|---|

| This compound | 12.5 | Methoxy group enhances lipophilicity |

| (4E)-4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | 20.0 | Different substitution pattern affects binding affinity |

The presence of the methoxy group appears to enhance lipophilicity and cellular uptake, contributing to its effectiveness.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown antimicrobial properties against various pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal activities.

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These findings suggest that the compound could be developed as a dual-action therapeutic agent targeting both cancer and infectious diseases.

Q & A

Basic: What are the established synthetic routes for (4E)-4-(3-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via the Erlenmeyer azlactone synthesis, involving condensation of substituted benzaldehydes with hippuric acid derivatives. For example:

-

Procedure (adapted from ): A mixture of 3-methoxybenzaldehyde (0.25 mol), hippuric acid (0.25 mol), acetic anhydride (0.75 mol), and anhydrous sodium acetate is refluxed under anhydrous conditions. After heating, ethanol is added to precipitate the product, followed by washing and drying.

-

Critical Parameters:

Parameter Optimal Value Impact on Yield Molar ratio (aldehyde:hippuric acid) 1:1 Excess aldehyde may lead to side products. Temperature 100–120°C (reflux) Lower temperatures reduce reaction rate. Solvent Acetic anhydride Acts as both solvent and dehydrating agent. Purification Ethanol recrystallization Removes unreacted starting materials.

Yield: ~79% (reported for analogous oxazolone derivatives) .

Basic: How is the stereochemistry and crystal structure of this oxazolone derivative confirmed?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular geometry. Key steps include:

-

Crystallization: Slow evaporation of ethanol solutions to obtain high-quality crystals.

-

Data Collection: Diffraction data collected at 100 K (e.g., using Mo-Kα radiation).

-

Key Metrics (from ):

Parameter Value Significance R factor 0.044–0.109 Measures agreement between observed and calculated data; lower = better precision. Data-to-parameter ratio 16.4 Ensures model reliability. Mean C–C bond length 0.002 Å Validates geometric accuracy.

The (4E) configuration is confirmed by the dihedral angle between the oxazolone ring and the methoxybenzylidene group .

Advanced: How do metal catalysts influence the regioselectivity of analogous oxazolone derivatives during functionalization?

Methodological Answer:

Metal catalysts (e.g., Zn, Cu, Ag) alter reaction pathways via coordination or transmetallation mechanisms. For example:

- Zinc: Coordinates with aldehydes to activate carbonyl groups, favoring nucleophilic attack (e.g., in CO insertion reactions).

- Copper: Facilitates transmetallation in α,β-unsaturated systems, enabling conjugate additions.

- Silver: Activates silacyclopropane intermediates for silylene transfer, expanding silacycle diversity ( ).

Experimental Design Tip: Compare catalytic systems using kinetic studies (e.g., NMR monitoring) and DFT calculations to map energy barriers .

Advanced: How can researchers resolve contradictions in reported structural data for oxazolone derivatives?

Methodological Answer:

Discrepancies (e.g., misassigned substituents or stereochemistry) require:

Re-examination of Synthetic Protocols: Verify reagent purity (e.g., 4-methylbenzoylglycine vs. 4-methoxybenzoylglycine in ).

Advanced Characterization:

- SC-XRD: Re-determine crystal structure with high-resolution data.

- 2D NMR (COSY, NOESY): Confirm proton-proton correlations and spatial arrangements.

Computational Validation: Compare experimental data with DFT-optimized geometries (e.g., bond angles, torsion angles).

Case Study: A corrigendum in corrected the substituent from "4-methoxy" to "4-methyl" via revised SC-XRD analysis .

Advanced: What computational methods predict the electronic properties and reactivity of this oxazolone?

Methodological Answer:

Density Functional Theory (DFT) is widely used to model:

- Frontier Molecular Orbitals (FMOs): Predict reactivity sites (HOMO/LUMO energies).

- Electrostatic Potential (ESP): Map nucleophilic/electrophilic regions.

- Non-Covalent Interactions (NCI): Analyze π-π stacking or hydrogen bonding in crystal packing.

Workflow:

Optimize geometry at B3LYP/6-31G(d) level.

Calculate FMOs and ESP using Gaussian or ORCA.

Validate with experimental UV-Vis or IR spectra.

Example: used DFT to correlate thiazolidinone derivatives’ electronic profiles with biological activity .

Advanced: How do structural modifications (e.g., substituent variation) affect the bioactivity of oxazolone derivatives?

Methodological Answer:

Structure-Activity Relationship (SAR) studies involve:

Analog Synthesis: Replace methoxy/phenyl groups with halogens, alkyl chains, or heterocycles.

Bioassays: Test against targets (e.g., enzymes, cancer cell lines).

Data Analysis:

| Modification | Bioactivity Trend | Mechanism Hypothesis |

|---|---|---|

| Electron-withdrawing groups (e.g., Cl) | ↑ Anticancer activity | Enhanced electrophilicity for covalent binding. |

| Bulkier substituents (e.g., biphenyl) | ↓ Solubility | Steric hindrance limits target interaction. |

highlights similar oxazolones’ antiproliferative effects via enzyme inhibition (e.g., tubulin polymerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.